3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
Properties
CAS No. |
89804-66-0 |
|---|---|
Molecular Formula |
C15H9F3N2O |
Molecular Weight |
290.24 g/mol |
IUPAC Name |
3-phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)12-8-6-11(7-9-12)14-19-13(20-21-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
JFJJBJKKRQTYSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzohydrazide with benzonitrile oxide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like 2-butanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole as an anticancer agent. A study demonstrated that derivatives of oxadiazole compounds exhibited significant cytotoxic effects against various cancer cell lines. Notably, compounds similar to this compound showed percent growth inhibitions (PGIs) of over 85% against several cancer types including glioblastoma and ovarian cancer .
Antidiabetic Properties
In addition to its anticancer properties, this compound has been investigated for its antidiabetic effects. Studies utilizing Drosophila melanogaster models indicated that certain oxadiazole derivatives effectively lowered glucose levels, suggesting potential for developing new antidiabetic medications .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds containing the oxadiazole structure have shown effectiveness against various pathogens, including bacteria and fungi. For instance, synthesized derivatives were tested against Mycobacterium smegmatis and Candida albicans, with some exhibiting low minimum inhibitory concentrations (MIC) indicating strong antimicrobial potential .
Pesticide Development
This compound has been identified as a promising candidate for pesticide development due to its biological activity against pests. Patent literature suggests that compounds in this class can be utilized to create effective pesticides that target specific agricultural pests while minimizing environmental impact .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, a series of synthesized derivatives were tested against various cancer cell lines. The study found that specific modifications to the oxadiazole structure significantly enhanced anticancer efficacy, achieving over 90% inhibition in some cases .
Case Study 2: Antidiabetic Effects
A study involving genetically modified Drosophila melanogaster demonstrated that certain oxadiazole derivatives not only lowered glucose levels but also improved insulin sensitivity in diabetic models . This research indicates a pathway for developing new treatments for diabetes based on oxadiazole chemistry.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Substituted Analogs
- 3-Phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-1,2,4-oxadiazole Derivatives
- Key Substituents : R7 = Cl, CH₃, OCH₃, H.
- Activity : These derivatives inhibit Mycobacterium tuberculosis leucyl-tRNA (LeuRS) and methionyl-tRNA (MetRS) synthetases.
- SAR Trends :
- R7 Potency Order : Cl < CH₃ < OCH₃ < H.
- The presence of a Cl atom at R7 is critical for antimycobacterial activity, while bulky groups (e.g., OCH₃) reduce efficacy .
Indole- and Phenoxy-Substituted Analogs
- 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (75b) Key Features: Combines a trifluoromethylphenoxy group with an indole moiety. Activity: Exhibits potent anti-MRSA activity (MIC = 0.5 µg/mL) and oral bioavailability in mice. Pharmacokinetics: Long half-life (~6.5 hours) and high volume of distribution (>5 L/kg) .
Fluorophenyl-Substituted Analogs
- 5-(4-Fluorophenyl)-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}-1,2,4-oxadiazole Key Features: Fluorine at the para position of the phenyl ring. Activity: Broad-spectrum antimicrobial activity against C. albicans, S. aureus, and Gram-negative bacteria .
Functional Group Contributions
Physicochemical and Pharmacokinetic Comparisons
| Compound | logP* | Half-Life (h) | Volume of Distribution (L/kg) | Key Application |
|---|---|---|---|---|
| 3-Phenyl-5-[4-(CF₃)phenyl]-oxadiazole | ~3.5† | N/A | N/A | Inference: Antimicrobial |
| 75b (Indole-Trifluoromethyl) | 4.2 | 6.5 | >5 | Anti-MRSA therapy |
| Triazole Derivatives (Cl-substituted) | 2.8–3.1 | 2–3 | 2–3 | Antitubercular agents |
*Calculated using fragment-based methods.
†Estimated based on trifluoromethyl group contributions.
Critical Research Findings
Antitubercular Activity : Triazole-oxadiazole hybrids with R7 = Cl show the highest inhibition of M. tuberculosis LeuRS/MetRS, with IC₅₀ values as low as 0.1 µM .
Synthetic Versatility : Chloromethyl-substituted analogs (e.g., 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole) serve as intermediates for introducing diverse functional groups via nucleophilic substitution .
Biological Activity
3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and an oxadiazole ring, which are known to enhance biological activity. The molecular formula is , and it has a molecular weight of 303.27 g/mol.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that certain oxadiazole derivatives have IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | A549 | 1.50 |
| This compound | MCF-7 | TBD |
The mechanism underlying the anticancer activity of oxadiazoles often involves the induction of apoptosis through the activation of caspases and modulation of p53 expression levels. For example, studies indicated that certain derivatives increased p53 levels and promoted caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptotic cell death .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have also shown antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:
- In Vivo Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of a series of oxadiazole compounds in a rat model induced with inflammation. The results showed a significant reduction in paw edema compared to control groups, indicating their potential as anti-inflammatory agents .
- Docking Studies : Molecular docking studies have been conducted to understand the interaction between oxadiazoles and their biological targets. These studies suggest that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression and inflammation .
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via cyclocondensation between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). Key considerations include:
- Precursor Selection : Use of (Z)-N'-hydroxybenzamidine derivatives and acyl chlorides (e.g., 4-(trifluoromethyl)benzoyl chloride) to ensure regioselective oxadiazole ring formation .
- Solvent and Catalysts : Toluene or THF under anhydrous conditions with catalysts like NaH or Pd(Ph₃P)₂Cl₂ for coupling reactions .
- Temperature Control : Reflux conditions (e.g., 80–110°C) to drive cyclization while avoiding decomposition .
- Purification : Silica gel chromatography (eluent: ethyl acetate/hexanes) or recrystallization to achieve >95% purity .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound and confirming its structure?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and trifluoromethyl group integration. ¹⁹F NMR is critical for verifying -CF₃ substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [MH]+ calcd for C₁₅H₁₀F₃N₂O: 300.0722) .
- Chromatography : TLC for reaction monitoring and HPLC for purity assessment .
Advanced: How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. For example, the electron-withdrawing -CF₃ group lowers LUMO energy, enhancing electrophilic interactions .
- Molecular Docking : Used to simulate binding to biological targets (e.g., aminoacyl-tRNA synthetases). Derivatives with para-substituted phenyl rings show improved binding affinity due to hydrophobic pocket complementarity .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound across studies?
Answer:
- Standardized Assays : Reproduce results using uniform protocols (e.g., MIC assays for antimicrobial activity) to eliminate variability in inoculum size or growth media .
- Structural Confirmation : Re-examine NMR and HRMS data to rule out impurities or isomerism (e.g., regioisomeric oxadiazole formation) .
- Meta-Analysis : Compare substituent effects across studies. For example, 4-CF₃ substitution correlates with higher antimicrobial activity than 3-CF₃ analogs .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties and bioavailability?
Answer:
- Lipophilicity : The -CF₃ group increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, confirmed by microsomal stability assays (e.g., t₁/₂ > 120 min in human liver microsomes) .
- Electron Effects : The -CF₃ group withdraws electrons, stabilizing the oxadiazole ring and reducing susceptibility to hydrolysis at physiological pH .
Basic: What are the primary biological targets and mechanisms of action reported for this compound?
Answer:
- Antimicrobial Activity : Inhibits aminoacyl-tRNA synthetases (e.g., Mtb LeuRS) by competing with ATP binding, confirmed via enzyme inhibition assays (IC₅₀ = 2.1 µM) .
- Antiviral Activity : Binds to viral capsid proteins (e.g., enterovirus VP1), disrupting viral uncoating (EC₅₀ = 0.8 µM in plaque reduction assays) .
Advanced: How can structure-activity relationship (SAR) studies improve the potency of this compound against drug-resistant pathogens?
Answer:
- Substituent Variation : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to enhance hydrogen bonding with target residues .
- Heterocycle Hybridization : Fuse with triazole or thiadiazole rings to broaden target engagement (e.g., dual inhibition of kinases and synthetases) .
- Pro-drug Design : Incorporate hydrolyzable esters (e.g., tert-butyldimethylsilyl) to improve solubility and tissue penetration .
Basic: What safety and handling protocols are recommended for this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Handle in a fume hood due to potential dust/aerosol formation .
- Waste Disposal : Collect in halogenated waste containers and incinerate at >1000°C .
Advanced: How can isotopic labeling (e.g., ¹⁸F or ¹³C) aid in pharmacokinetic or biodistribution studies?
Answer:
- ¹⁸F Labeling : Radiolabel the -CF₃ group for PET imaging to track in vivo distribution (e.g., tumor uptake in xenograft models) .
- ¹³C NMR Probes : Label the oxadiazole ring to study metabolic degradation pathways in real-time .
Advanced: What in silico tools predict the environmental impact or toxicity of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
